6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine is a synthetic organic compound characterized by a pyridine ring that is substituted with an azetidine ring containing a fluoromethyl group. This compound, identified by the CAS number 2092549-64-7, has garnered interest in medicinal chemistry, particularly for its potential applications as a selective estrogen receptor degrader and in polymer chemistry as a building block for synthesizing polyamines . Its unique substitution pattern contributes to distinct chemical and biological properties, enhancing its metabolic stability and binding affinity to target receptors.
The synthesis of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine typically involves several key steps:
The synthetic routes may vary based on available precursors and desired yield. Common reagents include:
The molecular structure of 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine can be represented as follows:
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine can participate in various chemical reactions:
Reaction Type | Common Reagents |
---|---|
Oxidation | Hydrogen peroxide, potassium permanganate |
Reduction | Lithium aluminum hydride, sodium borohydride |
Substitution | Fluoromethylating agents, boronic acids |
The mechanism of action for 6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine primarily involves its interaction with estrogen receptors. The fluoromethyl group enhances binding affinity, while the azetidine structure contributes to the compound's ability to modulate receptor activity effectively. This mechanism is critical in its potential therapeutic applications in oncology, particularly as a selective estrogen receptor degrader .
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its reactivity profile allows for participation in various organic reactions, making it versatile in synthetic applications .
6-(3-(Fluoromethyl)azetidin-1-yl)pyridin-3-amine has multiple scientific applications:
This compound's unique structure and properties make it an important subject for ongoing research in various fields of chemistry and pharmacology.
The strategic incorporation of a 3-(fluoromethyl)azetidine side chain in the benzothiophene SERD scaffold addresses critical limitations of existing estrogen receptor alpha (ERα) degraders. Conventional acrylate-based SERDs (e.g., fulvestrant) exhibit poor blood-brain barrier (BBB) penetration due to their anionic character, excluding breast cancer patients with brain metastases from clinical trials. The azetidine-fluoromethyl hybridization creates a basic SERD (B-SERD) with enhanced BBB permeability through two mechanisms: (1) Replacement of the acrylate anion with a basic amine facilitates passive diffusion via the proton-sponge effect, and (2) Fluoromethylation modulates lipophilicity (clogP ≈ 2.8) to optimize membrane partitioning while maintaining solubility. This design preserves high-affinity ERα binding (>90% inhibition at 10μM) while enabling access to the central nervous system—a critical requirement for treating metastatic ER+ breast cancer [1] [9].
Density Functional Theory calculations (RI-MP2/6-311++G//B3LYP/6-31+G) reveal fundamental electronic advantages of the 3-(fluoromethyl)azetidine moiety over larger N-heterocycles:
Table 1: DFT-Calculated Properties of Azetidine Derivatives
Azetidine Substituent | Basicity (pKa calc.) | Ionization Energy (eV) | H-Atom Abstraction Energy (dHA, kcal/mol) |
---|---|---|---|
Unsubstituted | 9.2 | 7.8 | 88.5 |
3-Methyl | 9.5 | 7.6 | 86.2 |
3-Fluoromethyl | 8.9 | 8.1 | 92.7 |
Pyrrolidine (reference) | 10.6 | 7.1 | 82.4 |
Key insights:
Molecular docking simulations (PDB: 5ACC) demonstrate critical binding interactions between 6-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine and the ERα ligand-binding domain (LBD):
Hydrophobic Complementarity:
Salt-Bridge Dynamics:
Helix-12 Displacement:
The B-SERD architecture fundamentally alters ERα conformational dynamics compared to acrylate SERDs:
Table 2: Conformational Effects of SERD Architectures on ERα LBD
Structural Feature | Acrylate SERDs (e.g., GDC-0810) | Fluoromethylazetidine B-SERD | Functional Consequence |
---|---|---|---|
H12 Position | Partial unwinding (residues 536–543) | Complete displacement | Enhanced coregulator binding site exposure |
Salt-Bridge Partner | Arg394 (H-bond) | Asp351 (ionic bond) | Increased antagonist stability |
Hydrophobic Cavity Burial | 78% | 92% | Improved proteasomal targeting signal |
Predicted ΔG degradation | -9.3 kcal/mol | -11.6 kcal/mol | Higher degradation efficiency |
Mechanistic distinctions:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3